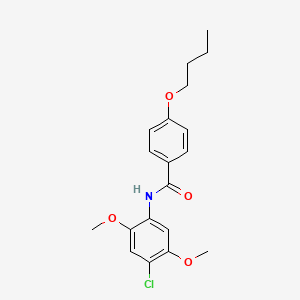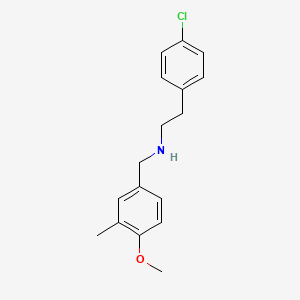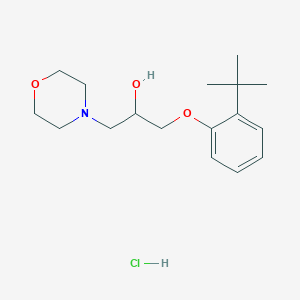
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide, also known as BDMC, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for cancer cells. This compound has been found to selectively induce apoptosis in cancer cells while sparing normal cells. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its synergistic effects with other anti-cancer agents. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and inflammation. Finally, future research could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness as a therapeutic agent.
Synthesis Methods
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with butyl chloroformate to produce the intermediate product, which is then reacted with 4-amino-N-(2-hydroxyethyl)benzamide to yield this compound. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has shown promising results in various scientific research applications. One such application is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Properties
IUPAC Name |
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-4-5-10-25-14-8-6-13(7-9-14)19(22)21-16-12-17(23-2)15(20)11-18(16)24-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOGPDBERPCHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5149779.png)
![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)

![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)
![2-{[4-(2-thienyl)-2-pyrimidinyl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5149855.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(5-methyl-2-pyrazinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5149864.png)
![ethyl [2,2,2-trifluoro-1-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5149867.png)

